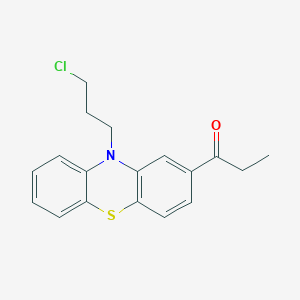
N-(2,2-Diethoxyethyl)-N'-nitro-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nitro group and a diethoxyethyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine typically involves the reaction of β-aminoacetaldehyde diethyl acetal with nitroguanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetic acid and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The diethoxyethyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted derivatives of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine .
Applications De Recherche Scientifique
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N’-nitro-guanidine
- N-(2,2-Diethoxyethyl)-N’-nitroso-guanidine
- N-(2,2-Diethoxyethyl)-N’-amino-guanidine
Uniqueness
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine is unique due to the presence of both diethoxyethyl and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-Diethoxyethyl)-N'-nitro-guanidine involves the reaction of 2,2-Diethoxyethanamine with nitrous acid to form the corresponding diazonium salt, which is then reacted with guanidine to yield the final product.", "Starting Materials": [ "2,2-Diethoxyethanamine", "Nitrous acid", "Guanidine" ], "Reaction": [ "Step 1: 2,2-Diethoxyethanamine is reacted with nitrous acid to form the corresponding diazonium salt.", "Step 2: The diazonium salt is then reacted with guanidine to yield N-(2,2-Diethoxyethyl)-N'-nitro-guanidine.", "Overall reaction: 2,2-Diethoxyethanamine + Nitrous acid + Guanidine → N-(2,2-Diethoxyethyl)-N'-nitro-guanidine" ] } | |
Numéro CAS |
330559-98-3 |
Formule moléculaire |
C₇H₁₆N₄O₄ |
Poids moléculaire |
220.23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)


